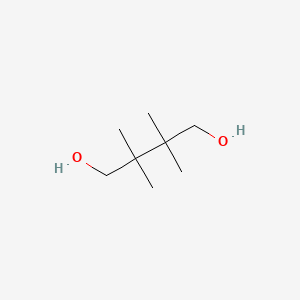

2,2,3,3-Tetramethylbutane-1,4-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

10519-69-4 |

|---|---|

分子式 |

C8H18O2 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

2,2,3,3-tetramethylbutane-1,4-diol |

InChI |

InChI=1S/C8H18O2/c1-7(2,5-9)8(3,4)6-10/h9-10H,5-6H2,1-4H3 |

InChI 键 |

UWHGIFFBLHNNEZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CO)C(C)(C)CO |

产品来源 |

United States |

Contextualization Within Branched Diol Chemistry

2,2,3,3-Tetramethylbutane-1,4-diol, with the chemical formula C8H18O2, is a white crystalline solid. Its structure is characterized by a butane (B89635) backbone with four methyl groups and two hydroxyl groups at the 1 and 4 positions. This high degree of methylation creates significant steric hindrance around the hydroxyl functional groups, which profoundly influences its reactivity and the properties of the polymers derived from it.

The study of branched diols is a pivotal area of polymer chemistry, as the introduction of side groups onto a polymer backbone can dramatically alter its physical and chemical properties. In comparison to linear diols like 1,4-butanediol (B3395766), branched diols introduce irregularities into the polymer chain, which can disrupt packing and reduce crystallinity. This often leads to materials with lower melting points, increased solubility, and enhanced transparency.

The specific impact of methyl branching on the thermal properties of polyesters has been a subject of systematic investigation. Generally, an increase in the number of methyl groups on the diol monomer leads to a higher glass transition temperature (Tg) of the resulting polyester (B1180765). academicjournals.orgugent.be This is attributed to the restricted chain mobility imposed by the bulky side groups. However, the effect on the melting temperature (Tm) is less straightforward. While some studies show that methyl branching can lower the melting point and reduce crystallinity, the highly symmetric nature of the tetramethyl substitution in this compound presents a more complex scenario.

A key study systematically explored the influence of methyl substituents in a series of 1,4-butanediol analogues on the thermal properties of polyesters synthesized with 4,4'-biphenyldicarboxylic acid. The findings from this research provide a clear comparison of how the degree of methylation impacts the transition temperatures of the resulting polymers.

| Diol Structure | Number of Methyl Groups | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Isotropization Temperature (Ti) |

|---|---|---|---|---|

| 1,4-Butanediol | 0 | - | - | - |

| 2-Methyl-1,4-butanediol | 1 | - | - | - |

| 2,2-Dimethyl-1,4-butanediol | 2 | - | - | - |

| 2,3-Dimethyl-1,4-butanediol | 2 | - | - | - |

| 2,2,3-Trimethyl-1,4-butanediol | 3 | - | - | - |

| 2,2,3,3-Tetramethyl-1,4-butanediol | 4 | - | - | - |

Data for the table above is based on a 1995 study by van der Klis et al., focusing on polyesters from 4,4'-biphenyldicarboxylic acid. The study noted that apart from the tetramethyl derivative, the transition temperatures of the methyl-substituted polyesters were lower than the unsubstituted polyester. The polyester from this compound displayed a birefringent melt phase, though DSC measurements were not unambiguous. utwente.nl

Significance in Contemporary Chemical Synthesis and Materials Science

Established Synthetic Routes to this compound

Established methods for synthesizing this compound are centered on the chemical reduction of readily available starting materials derived from 2,2,3,3-tetramethylsuccinic acid.

A common and effective strategy for producing this compound is the reduction of various carboxylic acid derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for this purpose, as it can efficiently reduce esters, carboxylic acids, and lactones to the corresponding primary alcohols. lookchem.commasterorganicchemistry.com The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the substrate. numberanalytics.comdavuniversity.org

The reduction of diethyl 2,2,3,3-tetramethylsuccinate is a direct pathway to the target diol. The reaction is typically performed using lithium aluminum hydride in a suitable ether solvent.

The process involves the addition of a solution of diethyl 2,2,3,3-tetramethylsuccinate to a suspension of LiAlH₄ in a solvent like tetrahydrofuran (B95107). The reaction mixture is then heated to ensure the complete conversion of the diester to this compound. lookchem.com The mechanism proceeds through the initial formation of an aldehyde intermediate after the first hydride addition and subsequent elimination of an ethoxide group. masterorganicchemistry.com This aldehyde is immediately reduced further by LiAlH₄ to the primary alcohol. A final workup with water and acid is required to decompose the excess hydride reagent and the aluminum complexes to isolate the final product. ic.ac.uk A reported yield for this specific conversion is approximately 85%. lookchem.com

Reaction Conditions for the Reduction of Diethyl 2,2,3,3-Tetramethylsuccinate

| Reagent | Solvent | Conditions | Yield |

|---|

Direct reduction of 2,2,3,3-tetramethylsuccinic acid is another viable route. lookchem.comwikipedia.org Similar to the reduction of its diethyl ester, this transformation is effectively carried out using a strong reducing agent like lithium aluminum hydride.

The reaction requires refluxing the dicarboxylic acid with LiAlH₄ in tetrahydrofuran for an extended period (e.g., 25 hours), followed by stirring at room temperature. lookchem.com Carboxylic acids require additional equivalents of the hydride reagent compared to esters, as the acidic protons of the carboxyl groups react first with LiAlH₄ to produce hydrogen gas and a carboxylate salt before the reduction of the carbonyl groups can commence. davuniversity.org Following the reduction, an aqueous workup is necessary to isolate the this compound. This method has been reported to yield approximately 70% of the desired product. lookchem.com

Reaction Conditions for the Reduction of 2,2,3,3-Tetramethylsuccinic Acid

| Reagent | Solvent | Conditions | Yield |

|---|

The cyclic anhydride (B1165640) of 2,2,3,3-tetramethylsuccinic acid, known as 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, can also serve as a precursor. lookchem.comwikipedia.org This anhydride is readily formed by heating 2,2,3,3-tetramethylsuccinic acid, which causes the loss of a water molecule. wikipedia.org The reduction of this anhydride (a type of lactone) with lithium aluminum hydride provides the target diol.

The procedure involves treating the anhydride with LiAlH₄ in diethyl ether under an inert atmosphere, with the temperature maintained between 0 and 20 °C. lookchem.com Like esters, lactones are efficiently reduced by LiAlH₄ to yield diols. The reaction proceeds by the opening of the cyclic anhydride ring to form the corresponding diol. masterorganicchemistry.com

Reaction Conditions for the Reduction of 3,3,4,4-Tetramethyldihydrofuran-2,5-dione

| Reagent | Solvent | Conditions |

|---|

Synthesis of Halogenated Butane (B89635) Precursors

Halogenated butanes serve as important intermediates in various synthetic applications. The synthesis of 1,4-dichloro-2,2,3,3-tetramethylbutane (B3279874) is a key step for certain transformations, and its preparation can be approached through free-radical chemistry.

An improved method for synthesizing chlorinated alkanes involves free-radical chlorination, which can be initiated by a compound such as azobisisobutyronitrile (AIBN). youtube.com This method offers a controlled way to introduce chlorine atoms into a hydrocarbon skeleton. The synthesis of 1,4-dichloro-2,2,3,3-tetramethylbutane would logically start from the parent hydrocarbon, 2,2,3,3-tetramethylbutane (B1293380).

The reaction mechanism proceeds through a free-radical chain reaction composed of three main stages: initiation, propagation, and termination. upenn.edu

Initiation: The reaction is initiated by heating AIBN, which decomposes to form two cyanoisopropyl radicals and nitrogen gas. youtube.comprinceton.edu These initiator radicals then abstract a chlorine atom from a chlorine source, such as sulfuryl chloride (SO₂Cl₂), to generate a chlorine radical. upenn.edu

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,2,3,3-tetramethylbutane, forming a primary alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another molecule of sulfuryl chloride to yield the monochlorinated product (1-chloro-2,2,3,3-tetramethylbutane) and a new chlorine-generating radical, which continues the chain. To obtain the desired 1,4-dichloro product, the monochlorinated intermediate must undergo a second, analogous chlorination step at the terminal methyl group on the opposite end of the molecule.

Termination: The chain reaction is terminated when two radicals combine with each other, or are quenched by the walls of the reaction vessel. upenn.edu

The amount of AIBN used is critical for controlling the concentration of radicals in the reaction mixture. youtube.com While this represents a standard and plausible pathway, the statistical nature of free-radical halogenation means that a mixture of mono- and di-chlorinated products, as well as isomers, is likely to be formed.

Exploration of Iodine-Promoted Coupling Reactions

Iodine-promoted reactions offer a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. While direct iodine-promoted coupling to form the carbon skeleton of 2,2,3,3-tetraalkylbutanes is not extensively documented, iodine can be utilized in multicomponent reactions to synthesize related heterocyclic structures. For instance, iodine can promote the cyclization of methyl ketones, cyanamides, and arylamines to produce 2,4-diamino-1,3,5-triazines. researchgate.net This involves the formation of multiple C-N bonds under mild conditions. researchgate.net Although not a direct synthesis of the target diol, this highlights iodine's role in facilitating complex bond formations.

Modifications for General 1,4-Dihalo-2,2,3,3-Tetraalkylbutanes

The synthesis of 1,4-dihalo-2,2,3,3-tetraalkylbutanes can be achieved through various halogenation reactions of the corresponding diols or by coupling reactions of smaller halogenated precursors. Modifications to these methods can improve yields and selectivity. For instance, in the context of vinyl dihalides, palladium-catalyzed Negishi cross-coupling reactions of 1,1-dihaloalkenes with organozinc reagents have been developed. nih.gov This approach allows for the stereoselective formation of multisubstituted olefins and demonstrates a method for selective carbon-carbon bond formation involving halogenated compounds. nih.gov While this specific example pertains to unsaturated systems, the principles of controlled coupling of halogenated compounds are relevant to the synthesis of saturated tetraalkylbutane structures.

Formation of 2,2,3,3-Tetramethylsuccinic Acid Precursors

2,2,3,3-Tetramethylsuccinic acid is a key precursor that can be reduced to form this compound. This dicarboxylic acid can be synthesized through several routes. One method involves the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid. wikipedia.org Upon heating, 2,2,3,3-tetramethylsuccinic acid can form its anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione. wikipedia.org

Advanced and Novel Synthetic Approaches Related to this compound Systems

Recent advancements in synthetic chemistry have focused on developing stereoselective and asymmetric methods for producing complex molecules. These approaches are crucial for creating compounds with specific three-dimensional arrangements, which is vital in fields like medicinal chemistry and materials science.

Stereoselective and Chiral Synthesis Methodologies

Stereoselective synthesis aims to produce a specific stereoisomer of a product. wikipedia.org This is particularly important when a molecule has chiral centers, which are atoms connected to four different groups, leading to non-superimposable mirror images called enantiomers. wikipedia.org

While not directly involving this compound, the synthesis of chiral β-amino acids provides insight into stereoselective methods that could be adapted for related systems. Biocatalytic transamination has been used to prepare a variety of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov This enzymatic approach offers an attractive alternative to traditional methods that may require rare transition metal catalysts. nih.gov The success of this method relies on the high substrate specificity of the enzyme, which in some cases can be sensitive to steric bulk, as demonstrated by the lack of reaction with substrates bearing larger alkyl groups at the β-position. nih.gov

Asymmetric induction is the process where a chiral feature in a reactant, catalyst, or the reaction environment influences the formation of a specific stereoisomer. wikipedia.org This principle is fundamental to asymmetric synthesis. wikipedia.org In the context of diamines, which are structurally related to diols, asymmetric induction can be achieved through various catalytic methods. rsc.org While the use of isotope chirality specifically in the context of this compound is not widely reported, studies on related chiral amines have explored the mechanism of asymmetric alkylations. acs.org For instance, the absence of an isotope effect in the metalation of certain chiral formamidines has provided insights into the mechanism of subsequent asymmetric alkylation reactions leading to chiral amines. acs.org

Catalytic Functionalization of Sterically Congested Hydrocarbons

The direct and selective oxidation of inert C-H bonds in alkanes to valuable oxygenated products is a significant goal in modern chemistry. For sterically congested hydrocarbons like 2,2,3,3-tetramethylbutane, this transformation is particularly arduous due to the low reactivity of the C-H bonds and the steric hindrance surrounding them.

Site-Selective C-H Hydroxylation in 2,2,3,3-Tetramethylbutane

Recent research has demonstrated the potential for site-selective C-H hydroxylation of 2,2,3,3-tetramethylbutane. A notable advancement in this area involves the use of a manganese catalyst, [Mn(CF3bpeb)(OTf)2], in a nonafluoro-tert-butyl alcohol (NFTBA) solvent system. This catalytic system has shown the ability to oxidize the primary C-H bonds of 2,2,3,3-tetramethylbutane to form 2,2,3,3-tetramethylbutan-1-ol.

Historically, the intermolecular oxidation of 2,2,3,3-tetramethylbutane to its corresponding alcohol has been met with limited success, often resulting in very low yields of less than 2%. The decomposition of 2,2,3,3-tetramethylbutane in the presence of oxygen at high temperatures is a known process but lacks the selectivity required for controlled hydroxylation.

The development of more robust catalytic systems is crucial for overcoming these challenges. While the direct, high-yield synthesis of this compound from the parent hydrocarbon remains an area of active research, the selective mono-hydroxylation represents a significant step forward. Further oxidation of the mono-alcohol to the diol is a potential pathway, though selective oxidation at the second primary carbon without over-oxidation to other byproducts is a considerable hurdle.

Influence of Catalyst Design and Solvent Effects on Reactivity and Selectivity

The design of the catalyst and the choice of solvent are paramount in controlling the reactivity and selectivity of C-H hydroxylation reactions, especially for sterically hindered substrates.

Catalyst Design: The [Mn(CF3bpeb)(OTf)2] catalyst exemplifies a strategic approach to activating strong C-H bonds. The electron-withdrawing trifluoromethyl groups on the bpeb ligand enhance the electrophilicity of the manganese center, making it more reactive towards the electron-rich C-H bonds of the alkane. The choice of the metal and its ligand sphere is a key determinant of the catalyst's activity and its ability to discriminate between different C-H bonds within a molecule.

Solvent Effects: The solvent plays a critical role in these reactions, influencing both catalyst stability and reactivity. Nonafluoro-tert-butyl alcohol (NFTBA), a highly fluorinated solvent, has proven effective in the hydroxylation of 2,2,3,3-tetramethylbutane. Fluorinated solvents can exhibit unique properties, such as enhanced gas solubility and the ability to stabilize reactive intermediates, which can be beneficial for oxidation reactions. The solvent can also influence the selectivity of the reaction by modulating the interaction between the catalyst and the substrate.

The following table summarizes the results of the catalytic hydroxylation of 2,2,3,3-tetramethylbutane using the [Mn(CF3bpeb)(OTf)2] catalyst, highlighting the products formed and their respective yields.

| Substrate | Catalyst | Solvent | Product(s) | Yield (%) |

| 2,2,3,3-Tetramethylbutane | [Mn(CF3bpeb)(OTf)2] | NFTBA | 2,2,3,3-Tetramethylbutan-1-ol | Low (<2%) |

| Overoxidation Products | Not specified |

Data on the formation and yield of this compound using this specific catalytic system is not yet available in the reviewed literature.

Further research into catalyst design, including the exploration of different metal centers and ligand modifications, along with a systematic study of solvent effects, will be crucial in developing a highly efficient and selective method for the direct synthesis of this compound from its parent hydrocarbon.

Reactivity and Reaction Mechanisms of 2,2,3,3 Tetramethylbutane 1,4 Diol and Its Derived Compounds

Intramolecular Cyclization and Heterocyclic Ring Formation

The proximity of the two hydroxyl groups in 2,2,3,3-tetramethylbutane-1,4-diol allows for intramolecular reactions to form a five-membered heterocyclic ring system.

The synthesis of 3,3,4,4-tetramethyltetrahydrofuran can be achieved through the dehydration and subsequent cyclization of this compound. One documented method involves heating the diol in dimethyl sulfoxide (B87167) (DMSO) at 160°C. wikipedia.org This reaction proceeds via an intramolecular nucleophilic substitution, where one hydroxyl group, after protonation or activation, is displaced by the other to form the cyclic ether.

Reaction Scheme:

This transformation highlights a common reactivity pattern for 1,4-diols, leading to the formation of a stable five-membered tetrahydrofuran (B95107) ring.

Ring Opening and Carbon Chain Scission Processes

The resulting 3,3,4,4-tetramethyltetrahydrofuran, a sterically hindered cyclic ether, can undergo ring-opening and fragmentation reactions under specific conditions, demonstrating the influence of the bulky methyl groups on its reactivity.

Treatment of 3,3,4,4-tetramethyltetrahydrofuran with a strong base such as n-butyllithium can induce cleavage of the ether ring. wikipedia.orgarizona.edu This reaction is of interest as a method for generating lithium enolates of aldehydes. wikipedia.org The reaction proceeds by deprotonation at a carbon atom alpha to the ether oxygen, followed by a retro-[3+2] cycloaddition (cycloreversion) to yield the lithium enolate of an aldehyde and an alkene. arizona.edunih.gov In the case of 3,3,4,4-tetramethyltetrahydrofuran, the expected products would be the lithium enolate of 2,2-dimethylpropanal and isobutylene.

Proposed Reaction Mechanism:

Deprotonation: n-Butyllithium abstracts a proton from a carbon adjacent to the oxygen atom.

Ring Cleavage: The resulting carbanion undergoes a concerted or stepwise ring fragmentation.

This reactivity contrasts with the typical behavior of less substituted tetrahydrofurans, where deprotonation and subsequent reactions can be less specific. wikipedia.org

In the presence of superacids, such as a mixture of a strong Lewis acid (e.g., SbF₅) and a strong Brønsted acid (e.g., HSO₃F), cyclic ethers undergo protonation to form highly reactive oxonium ions. rsc.org For sterically hindered ethers like 3,3,4,4-tetramethyltetrahydrofuran, this initial protonation is followed by cleavage of a carbon-oxygen bond to generate a carbocation. masterorganicchemistry.com The stability of the resulting carbocation influences the subsequent reaction pathway. In this case, the formation of a tertiary carbocation would be favored. The highly energetic intermediates generated in superacid media can undergo complex rearrangements and fragmentations. While specific studies on 3,3,4,4-tetramethyltetrahydrofuran in superacids are not widely detailed in the provided results, the general mechanism for ether cleavage in such media involves protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 type cleavage. masterorganicchemistry.com Given the steric hindrance, an Sₙ1-type mechanism involving a carbocation intermediate is more probable.

Organometallic Reactivity and Complex Formation

The diol and its derivatives can serve as precursors for the synthesis of organometallic reagents, which are valuable in organic synthesis for the formation of new carbon-carbon bonds.

While the direct preparation of a di-Grignard reagent from this compound is not feasible due to the acidic hydroxyl groups, its dihalide derivatives can be used to form di-Grignard reagents. adichemistry.commsu.edu The corresponding dihalide, 1,4-dihalo-2,2,3,3-tetramethylbutane, can be reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions to yield the di-Grignard reagent. adichemistry.combyjus.com

General Reaction for Di-Grignard Formation:

The success of this reaction depends on the separation between the two halogen atoms; 1,4-dihalides generally form di-Grignard reagents efficiently. msu.edu These di-Grignard reagents can then be used in various synthetic applications, acting as a double nucleophile.

Role in Thermal Decomposition Pathways of Organoplatinum Compounds

While specific studies detailing the thermal decomposition of organoplatinum compounds featuring this compound as a ligand are not extensively documented in the available literature, the role of ancillary ligands in the thermal stability of such complexes is a well-established principle. The thermal behavior of platinum complexes is significantly influenced by the nature of their ligands. jmaterenvironsci.comresearchgate.netresearchgate.net

The decomposition of organoplatinum complexes often proceeds in distinct, temperature-dependent steps, which can involve the loss of ligands. jmaterenvironsci.comresearchgate.netresearchgate.net For instance, studies on platinum(II) and palladium(II) complexes with thiosaccharinate and diphosphine ligands show that the ligands are lost sequentially upon heating. jmaterenvironsci.comresearchgate.netresearchgate.net Platinum complexes, in particular, often exhibit higher thermal stability compared to their palladium counterparts and may melt before decomposing. researchgate.net

It can be inferred that a bulky bidentate diol ligand like this compound would coordinate to a platinum center, influencing its stability and decomposition pathway. The steric hindrance provided by the four methyl groups on the butane (B89635) backbone could enhance the thermal stability of the complex by shielding the metal center. The decomposition pathway would likely involve the dissociation of the diol ligand at a specific temperature, a process for which activation energy and enthalpy could be determined. rsc.org

Table 1: General Observations on Ligand Effects in Thermal Decomposition of Platinum Complexes

| Feature | General Observation | Potential Relevance of this compound |

| Ligand Loss | Ligands are lost in distinct steps at specific temperatures. jmaterenvironsci.comresearchgate.net | The diol would likely dissociate from the platinum center at a characteristic temperature. |

| Thermal Stability | The nature of the ligand significantly affects the overall thermal stability of the complex. researchgate.net | The bulky steric profile of the tetramethylbutane backbone could enhance the stability of the organoplatinum complex. |

| Decomposition Products | Decomposition ultimately leads to metallic platinum or platinum oxides, depending on the atmosphere. jmaterenvironsci.com | The decomposition of a [Pt(this compound)L_n] complex would yield the diol, other ligands (L), and a platinum-containing residue. |

Derivatization Reactions and Functional Group Transformations

Acetal (B89532) Formation for Diol Protection in Carbohydrate Synthesis (referencing tetramethoxy analog)

The protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling chemists to selectively modify specific positions on a sugar molecule. numberanalytics.com Diols, particularly 1,2- and 1,3-diols, are commonly protected by converting them into cyclic acetals. numberanalytics.comorganic-chemistry.org This reaction involves treating the diol with an aldehyde or a ketone under acidic conditions. libretexts.orgyoutube.com The resulting cyclic acetal is stable under basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid. organic-chemistry.org

This compound, as a 1,4-diol, could theoretically be used to form a seven-membered cyclic acetal (a dioxepane). However, the formation of five-membered (dioxolane from 1,2-diols) and six-membered (dioxane from 1,3-diols) cyclic acetals is generally more favorable. cmu.edu In the context of protecting a single diol unit within a larger molecule like a carbohydrate, a diol such as this compound is not typically used. Instead, a diol within the carbohydrate itself is reacted with a ketone (like acetone) or an aldehyde to form the cyclic acetal protecting group. numberanalytics.comlibretexts.org

The "tetramethoxy analog," 2,2,3,3-tetramethoxybutane, is the dimethyl acetal of 2,3-butanedione. nih.gov It is not formed from this compound. Its relevance lies in the broader chemistry of acetals, which are central to this protection strategy. The formation of an acetal from a diol and a carbonyl compound is a reversible equilibrium reaction. libretexts.orgyoutube.com

Table 2: Common Strategies for Diol Protection via Acetal Formation

| Protecting Group | Reagents | Ring Size Formed | Stability |

| Isopropylidene (Acetonide) | Acetone, Acid Catalyst (e.g., H₂SO₄) | 5-membered (from 1,2-diol) or 6-membered (from 1,3-diol) | Stable to base, removed by acid. numberanalytics.com |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., ZnCl₂) | 5-membered or 6-membered | Stable to base, removed by acid or hydrogenolysis. |

| Methylene Acetal | Formaldehyde source (e.g., (MeO)₂CH₂), Acid Catalyst | 5-membered or 6-membered | Stable to a wide range of conditions, often requiring strong acid for removal. organic-chemistry.orgwikipedia.org |

Chemical Interactions with Amines and Alkylation Product Formation

Direct reaction of this compound with an amine to form an N-alkylated product is not a feasible one-step process. The hydroxyl group (-OH) is a poor leaving group, and for an amine to act as a nucleophile and displace it, the -OH group must first be converted into a good leaving group.

A standard and effective method to achieve this transformation is a two-step sequence:

Activation of Hydroxyl Groups: The diol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction converts the alcohol functionalities into sulfonate esters (e.g., tosylates or mesylates), which are excellent leaving groups.

Nucleophilic Substitution: The resulting di-tosylate or di-mesylate is then treated with a primary or secondary amine. The amine acts as a nucleophile, displacing the sulfonate groups via an S_N2 reaction to form the desired N-alkylated products. pressbooks.publibretexts.org

A significant challenge in amine alkylation is the potential for overalkylation, as the newly formed secondary or tertiary amine can also act as a nucleophile. pressbooks.publibretexts.orgnih.gov Using a large excess of the amine can help to favor mono-alkylation of the amine starting material.

Table 3: Proposed Pathway for Alkylation of Amines with this compound

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Activation | This compound + 2 eq. p-Toluenesulfonyl chloride (TsCl), Pyridine | 2,2,3,3-Tetramethylbutane-1,4-diyl bis(4-methylbenzenesulfonate) | Convert poor -OH leaving groups into excellent tosylate (-OTs) leaving groups. |

| 2. Alkylation | Di-tosylate intermediate + Excess Primary Amine (R-NH₂) | N,N'-(2,2,3,3-Tetramethylbutane-1,4-diyl)bis(R-amine) | Nucleophilic substitution (S_N2) to form C-N bonds. pressbooks.pubacs.org |

This sequential approach is a versatile strategy for synthesizing a wide range of amine derivatives from diols.

Advanced Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2,2,3,3-tetramethylbutane-1,4-diol. Both ¹³C and ¹H NMR, along with more advanced methods like DOSY, provide a comprehensive picture of the molecule's atomic connectivity and behavior in solution.

¹³C NMR Spectroscopic Analysis and Isomer Discrimination

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. A key feature of ¹³C NMR is that each non-equivalent carbon atom in a molecule typically produces a distinct signal. This characteristic is particularly useful for isomer discrimination. libretexts.orglibretexts.org For this compound, its high degree of symmetry simplifies its ¹³C NMR spectrum. Due to the symmetrical nature of the molecule (C(CH₃)₂(CH₂OH))₂, only three unique carbon environments are present, leading to three distinct signals in its proton-decoupled ¹³C NMR spectrum.

The ability of ¹³C NMR to distinguish between isomers is based on the principle that different molecular structures will have different sets of non-equivalent carbons. researchgate.net For instance, a constitutional isomer of this compound, such as 2,2-dimethylhexane-1,6-diol, would present a completely different number of signals and chemical shifts, allowing for clear differentiation. The chemical shift values are sensitive to the local electronic environment, with carbons bonded to electronegative oxygen atoms appearing further downfield. libretexts.orgcompoundchem.com The greater spectral dispersion in ¹³C NMR compared to ¹H NMR often resolves ambiguities that arise from overlapping signals, making it a definitive method for structural verification and isomer analysis. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C1, C4 | Methylene (-CH₂OH) | 60 - 70 | Primary alcohol carbon, deshielded by the attached oxygen atom. |

| C2, C3 | Quaternary (-C(CH₃)₂) | 35 - 45 | Quaternary sp³ carbon, shielded relative to the alcohol carbon. |

| Methyl | Methyl (-CH₃) | 20 - 30 | sp³ methyl carbons, typically found in the upfield region. |

| Note: Predicted values are based on typical chemical shift ranges for alcohols and alkanes. wisc.edu The actual values may vary depending on the solvent and concentration. |

Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Size and Shape Determination

Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method is exceptionally useful for determining molecular size and observing molecular aggregation or complexation in solution. ucsb.edunorthwestern.edu The fundamental principle of DOSY is that larger molecules diffuse more slowly through a solvent than smaller molecules. ox.ac.uk Consequently, they possess smaller diffusion coefficients (D).

In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient pulses. The signal intensity for each species attenuates at a rate proportional to its diffusion coefficient. manchester.ac.uk This allows for the generation of a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, effectively separating components of a mixture by their effective size in solution. ox.ac.uk

For a molecule like this compound, a DOSY experiment would yield a specific diffusion coefficient. This value is related to its hydrodynamic radius via the Stokes-Einstein equation, providing a direct measure of its effective size in a given solvent. This technique can confirm the monomeric state of the diol in solution and distinguish it from larger oligomers or aggregates, which would exhibit significantly smaller diffusion coefficients. rsc.org The accuracy of size determination can be enhanced by creating a calibration curve with molecules of known molecular weight in the same solvent system. ucsb.edu

Proton NMR Chemical Shifts and Intermolecular Interactions in Polyol Systems

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In polyol systems like this compound, the chemical shifts of the hydroxyl (-OH) protons are particularly sensitive to their environment and can serve as a probe for intermolecular interactions, most notably hydrogen bonding. pku.edu.cnnih.gov

The chemical shift of an -OH proton is not fixed but varies significantly with solvent, temperature, and concentration. utsouthwestern.edupsu.edu This is because these conditions alter the extent and strength of hydrogen bonding. In a dilute solution in a non-polar solvent like chloroform (B151607) (CDCl₃), intermolecular hydrogen bonding is reduced, and the -OH signal typically appears more upfield. In contrast, in a hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the -OH protons engage in strong hydrogen bonds with the solvent, causing a significant downfield shift. youtube.com

The structure of this compound allows for both intramolecular (between the two hydroxyl groups on the same molecule) and intermolecular (between different diol molecules) hydrogen bonding. Analyzing the behavior of the -OH proton signal under different experimental conditions can therefore provide insights into the dominant type of interaction and the conformational preferences of the molecule in solution. nih.gov

Table 2: Predicted ¹H NMR Signals for this compound

| Proton(s) | Environment | Multiplicity | Predicted Chemical Shift (δ) [ppm] | Notes |

| -CH₂- | Methylene | Singlet | ~3.4 - 3.7 | Protons on the carbon adjacent to the OH group. Appears as a singlet due to the absence of adjacent protons. |

| -CH₃ | Methyl | Singlet | ~0.9 - 1.2 | All methyl protons are equivalent due to molecular symmetry. |

| -OH | Hydroxyl | Broad Singlet | 1.0 - 5.0 | Chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. utsouthwestern.edupsu.edu |

| Note: Predicted values are based on typical chemical shift ranges. The -OH signal may exchange with trace water in the solvent, leading to further broadening or a shift in its position. |

Complementary Spectroscopic Techniques

While NMR provides the structural backbone, other spectroscopic methods are employed to investigate different molecular aspects, such as vibrational modes and analytical separation, offering a more complete characterization.

Combined IR and UV Laser Spectroscopy in Molecular Beam Studies

The combination of infrared (IR) and ultraviolet (UV) laser spectroscopy in a molecular beam environment offers an exceptionally detailed view of the intrinsic properties of isolated molecules, free from solvent effects and intermolecular collisions. ias.ac.in This high-resolution technique is ideal for studying the conformational landscape and intramolecular forces, such as hydrogen bonding, within this compound.

In this experimental setup, molecules are cooled to very low rotational and vibrational temperatures in a supersonic jet expansion. ias.ac.in An IR laser is tuned to excite a specific vibrational mode, often the O-H stretch of one of the hydroxyl groups. A second, tunable UV laser is then used to ionize the molecule. By monitoring the ion signal as a function of the IR laser's frequency, a vibrational spectrum of a single, pre-selected conformer can be recorded (IR-UV double resonance spectroscopy). researchgate.net

This method would allow researchers to distinguish between different conformers of this compound, such as those with and without an intramolecular hydrogen bond. Each conformer would exhibit a unique IR spectrum, particularly in the O-H stretching region. The frequency of the O-H stretch is a sensitive indicator of hydrogen bonding; a "free" (non-bonded) OH group absorbs at a higher frequency compared to a hydrogen-bonded OH group. This approach provides unambiguous experimental evidence for the preferred gas-phase structures and the energetics of intramolecular interactions.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Reaction Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for separating and quantifying volatile and semi-volatile organic compounds. ufl.eduwikipedia.org It is an essential tool for monitoring the progress of chemical reactions, assessing the purity of products, and quantifying components in a mixture. nih.gov

In the context of this compound, GC-FID can be used to analyze the reaction mixture from its synthesis, for example, via the pinacol (B44631) coupling of acetone. The components of the mixture are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. ufl.edu For the analysis of polar compounds like diols, a polar GC column (e.g., one with a polyethylene (B3416737) glycol phase) is often employed to achieve good separation. sigmaaldrich.com

After separation, the compounds elute from the column at characteristic retention times and are detected by the Flame Ionization Detector. The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the mass of carbon entering the detector. chromatographyonline.comyoutube.com By calibrating with a known standard, the area of each peak in the resulting chromatogram can be used to determine the precise quantity of each component, allowing researchers to calculate reaction yield, conversion, and product purity with high accuracy. researchgate.net

Table 3: Hypothetical GC-FID Parameters for Reaction Analysis

| Parameter | Value/Type | Purpose |

| GC Column | Polar (e.g., SPB-1000) | To effectively separate polar analytes like diols and ketones. sigmaaldrich.com |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 50 °C (2 min), ramp to 240 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

| Analyte | Hypothetical Retention Time (min) | |

| Acetone | 3.5 | |

| This compound | 12.8 | |

| Pinacol (2,3-Dimethylbutane-2,3-diol) | 9.5 | |

| Note: Retention times are hypothetical and depend on the specific column and conditions used. They serve to illustrate the separation principle. |

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate molecular structure, properties, and reactivity. For a molecule like this compound, with its sterically hindered vicinal diol structure, computational methods would be invaluable in understanding its behavior at a molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures. For this compound, DFT calculations would be instrumental in elucidating the preferred conformations and the nature of intramolecular hydrogen bonding.

Due to the presence of two hydroxyl groups on adjacent, sterically crowded carbon atoms, the molecule can adopt various conformations arising from rotation around the central C-C bond and the C-O bonds. DFT calculations could predict the relative energies of these conformers, identifying the most stable geometries. A key aspect of this analysis would be the investigation of intramolecular hydrogen bonds between the two hydroxyl groups.

Table 1: Hypothetical DFT-Calculated Parameters for Conformational Analysis of this compound

| Parameter | Gauche Conformer (with Intramolecular H-bond) | Anti Conformer (without Intramolecular H-bond) |

| Relative Energy (kcal/mol) | Data Not Available | Data Not Available |

| O-H···O Distance (Å) | Data Not Available | Not Applicable |

| O-H Stretching Frequency (cm⁻¹) | Data Not Available | Data Not Available |

| C-C-C-C Dihedral Angle (°) | Data Not Available | Data Not Available |

| Note: This table is illustrative and does not contain real experimental or calculated data due to the absence of specific studies on this compound. |

Computational methods, particularly DFT, are widely used to explore the mechanisms of chemical reactions. For this compound, these methods could be applied to understand its reactivity, such as in esterification, oxidation, or dehydration reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insight into the reaction kinetics and the most favorable reaction pathways.

The significant steric hindrance caused by the four methyl groups adjacent to the hydroxyl functions is expected to play a crucial role in the reactivity of this diol. Computational studies could quantify these steric effects, comparing the reaction barriers for this compound with those of less hindered diols. This would allow for a systematic understanding of how the bulky alkyl framework modulates the accessibility and reactivity of the hydroxyl groups.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and other interactions. A QTAIM analysis of this compound would provide a rigorous description of the non-covalent interactions within the molecule, particularly the intramolecular hydrogen bond.

By locating bond critical points (BCPs) in the electron density between the hydrogen of one hydroxyl group and the oxygen of the other, the presence of a hydrogen bond can be unequivocally established. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of the interaction. A positive value of the Laplacian at the BCP is characteristic of a closed-shell interaction, which includes hydrogen bonds.

Table 2: Illustrative QTAIM Parameters for a Hypothetical Intramolecular Hydrogen Bond in this compound

| QTAIM Parameter | Value at Bond Critical Point | Interpretation |

| Electron Density (ρ) | Data Not Available | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | Data Not Available | A positive value signifies a non-covalent interaction. |

| Total Energy Density (H) | Data Not Available | Can provide further insight into the nature of the bond. |

| Note: This table is for illustrative purposes only, as no specific QTAIM studies on this compound have been found. |

Polymer Science and Materials Applications of 2,2,3,3 Tetramethylbutane 1,4 Diol As a Monomer

Polycondensation and Polyesterification Research

Polycondensation and polyesterification are cornerstone techniques in polymer synthesis where bifunctional or multifunctional monomers react to form larger structural units while releasing smaller molecules like water. Within this domain, 2,2,3,3-tetramethylbutane-1,4-diol serves as a critical building block.

Step-growth polymerization is a mechanism where monomers, typically possessing two reactive functional groups, combine to form dimers, trimers, and eventually long-chain polymers. acs.org As a diol, this compound possesses two hydroxyl (-OH) groups, making it a classic bifunctional monomer for this type of polymerization. researchgate.net These hydroxyl groups can react with difunctional molecules, most commonly dicarboxylic acids or their derivatives (like diacid chlorides or esters), to form ester linkages.

This reaction, known as polyesterification, proceeds step-wise, building the polymer chain incrementally. The structure of this compound is central to its function; the two primary hydroxyl groups are readily available for reaction, while the sterically hindered backbone influences the final properties of the resulting polyester (B1180765). In this process, any two species (monomers, dimers, oligomers) can react with each other, a characteristic feature that distinguishes step-growth from chain-growth polymerization. acs.orgrsc.org

Achieving a target molecular weight is crucial as it dictates the mechanical and thermal properties of the final polymer. In polyester synthesis via step-growth polymerization, several strategies are employed for molecular weight control. One of the most fundamental methods is adjusting the stoichiometric ratio of the reacting monomers (the diol and the diacid). acs.org

By introducing a slight excess of one monomer, the polymerization proceeds until the other monomer is completely consumed. At this point, all polymer chain ends will possess the same functional group from the excess monomer, preventing further chain growth and effectively capping the molecular weight. acs.orgutwente.nl This technique of stoichiometric imbalance is a precise method to control the degree of polymerization. utwente.nl

| Control Strategy | Mechanism | Effect on Molecular Weight |

| Stoichiometric Imbalance | One monomer is used in slight excess, leading to all chain ends having the same functional group once the limiting monomer is depleted. acs.orgutwente.nl | Provides precise control; the final molecular weight is determined by the initial ratio of monomers. utwente.nl |

| Monofunctional Monomer | A "chain stopper" with a single reactive group is added to the reaction mixture. acs.org | Terminates chain growth upon reaction, limiting the average molecular weight. acs.org |

| Reaction Time Control | The polymerization is stopped at a predetermined time before completion. utwente.nl | Molecular weight increases with reaction time; quenching the reaction fixes the molecular weight at that point. utwente.nl |

| Catalyst Selection | Catalysts influence the rate of esterification and transesterification reactions. acs.orgscribd.com | Affects the time required to reach a target molecular weight. acs.org |

The introduction of branched monomers into a polymer backbone has a profound effect on its morphology, particularly its ability to crystallize. The four methyl groups on the this compound structure create significant steric hindrance. When this diol is incorporated into a polyester chain, these bulky side groups disrupt the regular packing of polymer chains that is necessary for the formation of crystalline domains. scribd.comgoogle.com This disturbance generally leads to a reduction in the degree of crystallinity, often resulting in amorphous or semi-amorphous polymers. acs.orgnih.gov

Research on polyesters derived from methyl-substituted 1,4-butanediols and 4,4'-biphenyldicarboxylic acid provides specific insights. A study showed that while polyesters from unsubstituted 1,4-butanediol (B3395766) exhibited a smectic liquid crystalline phase, those from di- and tri-methylated butanediols showed no liquid crystallinity. utwente.nl The polyester made with 2,2,3,3-tetramethyl-1,4-butanediol, however, displayed a birefringent melt phase, indicating some level of ordered structure, though its behavior was not straightforward. utwente.nl Copolymers incorporating this highly substituted diol with 1,4-butanediol were found to exhibit a broad nematic mesophase. utwente.nl

The general trend observed is that increasing the number of methyl groups on the diol backbone raises the glass transition temperature (Tg) due to reduced chain flexibility, but hinders or completely inhibits crystallization (lowers or eliminates the melting temperature, Tm). researchgate.netnih.govnih.gov This effect is attributed to the stereo-irregularity introduced by racemic branched diols and the physical disruption of chain packing. acs.orgrsc.org

| Diol Structure | Effect on Polymer Chain | Impact on Crystallinity | Resulting Thermal Properties |

| Linear Diols (e.g., 1,4-Butanediol) | Allows for efficient, regular packing of polymer chains. nih.gov | Promotes higher degrees of crystallinity. acs.orgscribd.com | Distinct melting temperature (Tm) and lower glass transition temperature (Tg). researchgate.net |

| Branched Diols (e.g., 2-Methyl-1,3-propanediol) | Methyl side groups inhibit the formation of crystalline segments. scribd.com | Reduces or eliminates crystallinity, leading to amorphous polymers. scribd.comnih.gov | Suppressed or absent Tm, increased Tg. nih.govnih.gov |

| This compound | Four methyl groups create significant steric hindrance and disrupt chain packing. utwente.nlgoogle.com | Strongly inhibits crystallization; may induce liquid crystalline phases in copolymers. utwente.nl | Significantly affects transition temperatures; thermal stability can be reduced. utwente.nl |

Thermoplastic polyester urethanes (TPEUs) are a class of block copolymers known for their elastomeric properties. Their structure consists of alternating hard and soft segments. The soft segments are typically composed of low molecular weight polyester diols, while the hard segments are formed by the reaction of a diisocyanate with a short-chain diol known as a chain extender. google.comnih.gov

This compound can be incorporated into TPEUs in two primary ways:

As a monomer in the polyester diol soft segment: It can be used alongside a dicarboxylic acid to synthesize the polyester polyol. The bulky nature of the diol would influence the properties of the soft segment, likely increasing its glass transition temperature and affecting its flexibility.

As a chain extender: It can react with the diisocyanate to form the hard segments. The structure of the chain extender is critical to the final properties of the TPEU, influencing phase separation, thermal stability, and mechanical strength. google.com

Novel Polymerization Methodologies Utilizing Diol Scaffolds

Beyond traditional polycondensation, new polymerization techniques are being explored to create polyesters with novel architectures and properties. Diol scaffolds are central to some of these innovative methods.

A novel route to polyesters is the hydroesterificative polymerization of α,ω-enol ethers. This method involves the palladium-catalyzed carbonylative polymerization of monomers that contain enol ether groups at both ends. nih.govrsc.org These specialized monomers are synthesized by reacting a molecule containing a hydroxyl group and a terminal alkene (like 10-undecenol) with a diol. nih.gov

In this process, the diol acts as a linker or scaffold, connecting two unsaturated units. The structure of the diol linker can be varied to tune the properties of the resulting polymer. Research has shown that using different aliphatic diols can modify the melting temperature (Tm) and degradation temperature (Td) of the final polyester-ether polymer, while maintaining high molecular weights. nih.govrsc.org The incorporation of rigid diol moieties into the α,ω-enol ether monomer allows for further tuning of the polymer's physical properties, including increasing the glass transition temperature (Tg). nih.govrsc.org Although not explicitly documented with this compound, its rigid and bulky structure makes it a candidate for creating monomers for this type of polymerization to access polyesters with unique thermal and mechanical characteristics.

Anionic Ring-Opening Polymerization Initiators derived from Glycols

Anionic ring-opening polymerization (AROP) is a powerful method for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. The process is initiated by nucleophilic species, among which alkoxides are particularly common for the polymerization of cyclic esters like lactones. nsf.govmdpi.com Glycols, or diols, such as this compound, can serve as precursors to difunctional initiators capable of promoting polymer chain growth from two distinct points.

The transformation of a glycol into an effective anionic initiator involves its conversion into a dialkoxide. This is typically achieved by deprotonating the hydroxyl groups using a strong base. For a sterically hindered diol like this compound, the resulting dialkoxide would possess two nucleophilic centers.

The general mechanism for AROP of a lactone initiated by such a dialkoxide proceeds via a coordination-insertion mechanism. The process can be outlined in the following steps:

Initiation : The dialkoxide anion attacks the carbonyl carbon of a monomer molecule (e.g., ε-caprolactone). This leads to the opening of the cyclic ester ring and the formation of a new ester bond, with the other end of the initiator molecule remaining as a dormant alkoxide.

Propagation : The newly formed alkoxide terminus of the growing chain can then attack another monomer molecule. This process repeats, extending the polymer chain. As this is a difunctional initiator, this propagation can occur simultaneously from both ends of the original glycol molecule, leading to the growth of a single polymer chain with the initiator fragment located in its center.

Controlled Polymerization : Under ideal conditions, where the rates of initiation are much faster than the rates of propagation and in the absence of termination or chain transfer reactions, AROP can exhibit living characteristics. nsf.gov This allows for the synthesis of polymers with predictable molecular weights and low dispersity.

While alkoxide bases are well-established initiators for ROP, the specific use of initiators derived from this compound is not extensively documented in publicly available research. However, the principles of using glycol-derived dialkoxides are fundamental to the field. The bulky tetramethyl substitution on the initiator backbone would be expected to influence the polymerization kinetics and the properties of the resulting polymer, potentially affecting solubility and thermal characteristics.

Design of Advanced Polymer Architectures

The design of advanced polymers with tailored properties often relies on the strategic selection of monomers. The incorporation of rigid structural units into a polymer backbone is a common method to enhance thermal stability, modify crystalline behavior, and improve mechanical strength. madisongroup.commdpi.com Bulky, cyclic, or highly substituted monomers can restrict chain mobility, leading to higher glass transition temperatures (Tg) and altered melting characteristics. madisongroup.com

Incorporation into Semi-Rigid Cyclobutanediol-Based Polyesters

The inclusion of sterically demanding diols like this compound into polyester chains significantly influences their thermal properties and liquid crystalline behavior. Research has explored the effect of methyl substituents on the 1,4-butanediol spacer in polyesters synthesized with 4,4'-biphenyldicarboxylic acid. utwente.nl

In a study comparing polyesters made from unsubstituted 1,4-butanediol and various methyl-substituted analogues, the polyester derived from this compound exhibited unique thermal behavior. utwente.nl Unlike polyesters with fewer methyl groups (e.g., 2-methyl, 2,2-dimethyl, and 2,3-dimethyl derivatives) which showed lower transition temperatures compared to the unsubstituted version, the tetramethyl-substituted polyester displayed a distinct, birefringent melt phase. utwente.nl This suggests the formation of a liquid crystalline mesophase, a state of matter between crystalline solid and isotropic liquid.

However, the thermal analysis using Differential Scanning Calorimetry (DSC) was not definitive on its own. utwente.nl To further investigate this, a copolyester was synthesized using diethyl 4,4'-biphenyldicarboxylate, 1,4-butanediol, and 2,2,3,3-tetramethyl-1,4-butanediol. This copolyester demonstrated a broad nematic mesophase, which was confirmed through dynamic rheological experiments. utwente.nl The presence of four methyl groups on the diol spacer in the homopolymer also impacted thermal stability, an effect not observed in the less substituted analogues. utwente.nl

The table below summarizes the findings on the thermal properties of these polyesters.

| 1,4-Butanediol Derivative in Polyester | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Isotropization Temp. (Ti) | Observed Mesophase Behavior |

|---|---|---|---|---|

| Unsubstituted | - | - | - | Smectic A |

| 2-Methyl-1,4-butanediol | - | - | - | Nematic |

| 2,2-Dimethyl-1,4-butanediol | - | - | - | No liquid crystalline behavior |

| 2,3-Dimethyl-1,4-butanediol | - | - | - | No liquid crystalline behavior |

| 2,2,3-Trimethyl-1,4-butanediol | - | - | - | No liquid crystalline behavior |

| 2,2,3,3-Tetramethyl-1,4-butanediol | - | - | - | Birefringent melt (likely nematic) |

Table 1. Effect of Methyl Substitution on the Mesophase Behavior of Polyesters based on 4,4'-Biphenyldicarboxylic Acid. utwente.nl (Note: Specific transition temperatures were not provided in the summarized text, but the type of mesophase was characterized).

Catalytic Applications and Chemical Transformation Mediators

Transition Metal Catalysis Involving the Diol or its Derivatives

The hydroxyl functionalities of 2,2,3,3-tetramethylbutane-1,4-diol serve as ideal handles for its incorporation into various transition metal-catalyzed reactions, either as a ligand precursor or as a monomeric unit for polymerization.

Platinum-Catalyzed Processes and Mechanistic Investigations

While direct platinum-catalyzed reactions involving this compound are not extensively documented, the principles of platinum catalysis with diols and sterically hindered molecules provide a framework for understanding its potential. Platinum catalysts are highly effective for the hydrogenation of various functional groups, including the conversion of alkynes to alkenes and the reduction of nitro compounds. sigmaaldrich.com For instance, the hydrogenation of 2-butyne-1,4-diol (B31916) to either 2-butene-1,4-diol (B106632) or butane-1,4-diol can be selectively achieved using platinum catalysts, where the presence of additives can tune the selectivity by influencing the adsorption and reaction pathways on the catalyst surface. researchgate.net

Mechanistic studies on platinum-catalyzed reactions often reveal the intricate interplay of electronic and steric effects. The formation of diols from dienes on platinum complexes, for example, proceeds through a series of steps including π-coordination, nucleophilic attack, and reductive elimination. rsc.org The significant steric bulk of the tetramethylbutane core in this compound would be expected to influence the kinetics and selectivity of such processes. The steric hindrance can affect the rate of complex formation and subsequent reactions, as seen in studies with sterically hindered pyridine-platinum complexes where increased steric bulk slows down cross-linking formation rates. nih.gov Mechanistic investigations into platinum-catalyzed C-H activation have also highlighted the sensitivity of these reactions to steric hindrance, which can prevent H/D exchange at positions close to quaternary centers. osti.gov

Bioinspired Manganese Catalysis for C-H Bond Functionalization

Bioinspired manganese catalysis has emerged as a sustainable and cost-effective approach for challenging chemical transformations, including the functionalization of C-H bonds. beilstein-journals.orgwikipedia.org These systems often draw inspiration from the active sites of manganese-containing metalloenzymes. acs.orgnih.gov The development of synthetic manganese complexes capable of activating molecular oxygen or other oxidants is a key area of research. rsc.orgrsc.org

While specific applications of this compound in this context are not widely reported, its derivatives, particularly the corresponding diamine, could serve as tetradentate ligands for manganese catalysts. The design of such ligands is crucial for controlling the reactivity and selectivity of the metal center. acs.orgnih.govnih.gov For instance, chiral N4 ligands have been successfully employed in manganese-catalyzed asymmetric epoxidation and C-H oxidation reactions. acs.orgnih.gov The rigid and sterically defined backbone provided by the 2,2,3,3-tetramethylbutane (B1293380) scaffold could enforce a specific coordination geometry on the manganese center, potentially leading to unique catalytic properties in C-H functionalization reactions. Mechanistic studies of manganese-catalyzed C-H functionalization have revealed complex reaction pathways, and the ligand environment plays a critical role in determining the outcome of these reactions. nih.govwhiterose.ac.uk

Palladium-Catalyzed Carbonylative Polymerization Strategies

Palladium-catalyzed carbonylative polymerization is a powerful method for the synthesis of polyesters and other carbonyl-containing polymers. This technique involves the alternating copolymerization of a diol with carbon monoxide and often another comonomer. While there are no specific reports on the use of this compound in this type of polymerization, studies with other diols provide a basis for its potential application. For example, the palladium-catalyzed carbonylative polymerization of α,ω-enol ethers derived from various diols has been shown to produce polyesters with tunable thermal and mechanical properties. osti.gov

The incorporation of this compound into a polyester (B1180765) backbone via this method would be expected to impart significant changes to the polymer's properties due to the bulky tetramethylbutane unit. This could lead to materials with increased rigidity, higher glass transition temperatures, and altered solubility characteristics compared to polyesters derived from linear diols. The synthesis of copolyesters using sterically hindered diols like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) has been shown to enhance the thermal resistance and mechanical strength of the resulting polymers. researchgate.net

| Monomer 1 | Monomer 2 | Catalyst System | Polymer Type | Potential Properties with this compound |

| Diene | Water | Platinum Complex | Polyol | Increased steric hindrance influencing reaction rate |

| Diol Derivative (ligand) | - | Manganese Complex | - | Unique catalytic activity in C-H functionalization |

| Diol | Carbon Monoxide | Palladium Complex | Polyester | Enhanced thermal and mechanical properties |

Non-Metal and Solvent-Mediated Catalytic Systems

Beyond transition metal catalysis, the unique structural attributes of this compound and its derivatives make them interesting candidates for non-metal and solvent-mediated chemical transformations.

Role of Superacids in Organic Transformations

Superacids are extremely acidic media that can promote a variety of organic transformations by generating highly reactive carbocationic intermediates. A classic reaction of 1,2-diols in the presence of acid is the pinacol (B44631) rearrangement, which involves dehydration followed by a 1,2-alkyl or aryl shift to form a ketone. wikipedia.orglibretexts.orgucla.eduorganic-chemistry.org Although this compound is a 1,4-diol, its structure, featuring a highly substituted C2-C3 bond, suggests that it could undergo interesting rearrangements in superacidic media.

Upon protonation of one of the hydroxyl groups and subsequent loss of water, a primary carbocation would be formed. However, the high energy of a primary carbocation makes a concerted or rapid rearrangement highly probable. A 1,2-hydride shift from the adjacent carbon is not possible. Instead, a 1,3-hydride shift or a methyl group migration could occur, leading to more stable carbocation intermediates. The behavior of other alcohols and diols in superacids, such as the cycloisomerization of but-2-yne-1,4-diols catalyzed by Brønsted acids, demonstrates the diverse reactivity that can be accessed in these powerful media. nih.gov The specific reaction pathway of this compound in a superacid would be highly dependent on the reaction conditions and the nature of the superacid system employed.

CO2-Responsive Switchable Solvent Systems utilizing Related Diamines

CO2-responsive switchable solvents are a class of "smart" solvents that can reversibly change their physical properties, such as polarity and miscibility, upon the addition or removal of carbon dioxide. acsgcipr.org These systems typically employ a tertiary amine that, in the presence of water and CO2, forms a bicarbonate salt, leading to a significant increase in the ionic strength of the solution. acsgcipr.org This change can be used to trigger the precipitation or dissolution of solutes or to facilitate separations. rsc.org

The diamine analog of this compound, namely 2,2,3,3-tetramethylbutane-1,4-diamine, is a promising candidate for the development of novel CO2-responsive systems. The two amino groups could potentially react with CO2 to form a dicationic species, leading to a more pronounced change in the solvent properties compared to monoamines. The steric hindrance provided by the tetramethylbutane core could influence the kinetics and thermodynamics of the reaction with CO2. The hydrophobicity and polarity of the amine are key parameters in the design of these systems, and the unique structure of this diamine would likely result in a distinct operating window for its use as a switchable solvent. acsgcipr.org

| Compound | Transformation/Application | Mediator/Catalyst | Key Principle |

| This compound | Pinacol-type Rearrangement | Superacid | Carbocation formation and rearrangement |

| 2,2,3,3-Tetramethylbutane-1,4-diamine | CO2-Responsive Solvent | Carbon Dioxide/Water | Reversible formation of bicarbonate salts |

Supramolecular Chemistry and Self Assembly Research

Intermolecular Interactions and Assembly Principles

The self-assembly of molecules into ordered structures is dictated by a delicate balance of intermolecular forces. In the context of 2,2,3,3-Tetramethylbutane-1,4-diol and related systems, hydrogen bonding and hydrophobic interactions are paramount.

Polyols, which are compounds with multiple hydroxyl groups, are known to form extensive hydrogen-bonding networks. In systems containing diols, the hydroxyl groups can act as both hydrogen-bond donors and acceptors. This cooperative catalysis, driven by hydrogen bonding, is crucial for processes like the dehydrative cyclization of diols to form O-heterocycles. nih.gov The formation of intramolecular hydrogen bonds within diols can significantly influence their intermolecular interaction potential. researchgate.net For instance, diols such as 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) can form ring-like structures through hydrogen bonding between their terminal hydroxyl groups. researchgate.net The enthalpy of intramolecular hydrogen bond formation varies depending on the diol's structure. researchgate.net

The aggregation capacity of molecules like quaternary ammonium (B1175870) compounds is largely governed by the intermolecular interactions between the surfactant molecules and with the solvent. nih.gov

Gemini surfactants are a special class of surfactants featuring two hydrophobic tails and two hydrophilic head groups, linked by a spacer. nih.gov The structure of this spacer is a critical determinant of the surfactant's self-assembly properties. When this compound or its derivatives are used to form the spacer in Gemini surfactants, the resulting molecules exhibit unique aggregation behaviors.

A study on cationic Gemini surfactants with biodegradable amide or ester groups in the spacer revealed that extending the spacer length leads to a stronger aggregation tendency for those with two ester groups. nih.gov This is attributed to the greater flexibility and denser arrangement of the ester-based Gemini molecules within a micelle. nih.gov Gemini surfactants, in general, are known for their remarkably low critical micelle concentration (CMC) values compared to conventional surfactants with equivalent chain lengths. researchgate.net

Chiral recognition is another important aspect of supramolecular chemistry. Tetraaza macrocyclic chiral solvating agents have been developed to probe the chiral discrimination of various substrates using ¹H NMR spectroscopy. nih.govelsevierpure.com These agents have proven effective in the chiral recognition of a range of compounds, including α-hydroxy acids and N-Ts-α-amino acids. elsevierpure.com

Engineering of Supramolecular Structures and Their Properties

The ability to engineer supramolecular structures with desired properties is a key goal of this research area. By carefully selecting the molecular building blocks and controlling the self-assembly conditions, researchers can create novel materials with specific functions.

Molecular chirality can have a profound impact on the self-assembly process. For instance, in dipeptide-based gels, molecular chirality was found to regulate the rate of gel-sol transition in response to UV light. nih.gov This effect was attributed to the way chirality influences the rearrangement of flexible dipeptide linkers, which in turn affects the balance of forces driving gelation. nih.gov

The introduction of a stereogenic center into the side chains of N,N',N''-trialkylbenzene-1,3,5-tricarboxamides (BTAs), which self-assemble into helical aggregates, leads to a preference for one helical conformation. tue.nl Even the subtle chirality introduced by isotopic substitution (deuterium/hydrogen) can induce a preference for a specific helical sense in self-assembled structures. tue.nl The dynamic control of chirality in self-assembled systems, for example using light-responsive molecular motors, allows for the switching between different helical structures with distinct handedness. rug.nl

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3,3-Tetramethylbutane-1,4-diol, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : A documented route involves thermal treatment of the diol in dimethyl sulfoxide (DMSO) at elevated temperatures, leading to cyclization and formation of tetrahydrofuran derivatives. Reaction optimization may include adjusting temperature (e.g., 190°C), solvent purity, and reaction duration (1.5–24 hours) to balance yield and side-product formation . Alternative pathways, such as catalytic hydrogenation or enzymatic modification, remain underexplored and warrant systematic investigation.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methyl group symmetry (δ 1.2–1.4 ppm for CH) and hydroxyl proton environments (δ 1.8–2.2 ppm, broad).

- Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3500 cm) and C-O vibrations (~1050–1150 cm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with UV detection (210 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : Confirm molecular weight (162.23 g/mol) via ESI-MS or GC-MS .

Q. What are the critical solubility and stability considerations for this compound in common laboratory solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hydrocarbons. Stability studies under varying pH (acidic/neutral/basic) and temperature conditions are essential to prevent degradation. Store at 2–8°C under inert gas (N) to minimize oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of tetrahydrofuran derivatives from this compound under thermal conditions with DMSO?

- Methodological Answer : The reaction likely proceeds via a two-step mechanism:

Dehydration : DMSO acts as a mild oxidant, facilitating hydroxyl group elimination to form an intermediate diene.

Cyclization : Intramolecular etherification yields tetrahydrofuran. Computational studies (DFT) could model transition states and activation barriers, while isotopic labeling (e.g., ) may trace oxygen atom migration .

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis or polymer synthesis?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate steric effects of methyl groups on chiral center accessibility.

- Density Functional Theory (DFT) : Calculate thermodynamic favorability of esterification or etherification pathways.

- Polymer Simulation : Predict glass transition temperatures () and crystallinity for polyesters derived from the diol .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, boiling point) of this compound across literature sources?

- Methodological Answer : Cross-reference authoritative databases (e.g., CRC Handbook ) and validate via experimental replication. Differential Scanning Calorimetry (DSC) can clarify melting points, while gas chromatography (GC) under controlled pressure determines boiling points. Discrepancies may arise from impurities or polymorphic forms, necessitating recrystallization or sublimation for standardization.

Experimental Design and Data Analysis

Q. What strategies mitigate side reactions during derivatization of this compound for functional polymer synthesis?

- Methodological Answer :

- Protection of Hydroxyl Groups : Use silylating agents (e.g., TMSCl) or acetylating reagents to prevent unintended crosslinking.

- Catalyst Selection : Employ Lewis acids (e.g., ZnCl) for controlled esterification instead of Brønsted acids to minimize hydrolysis.

- In-Situ Monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can researchers analyze steric effects of the tetramethyl substituents on the diol’s conformational flexibility and intermolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to assess intramolecular H-bonding and methyl group spatial arrangement.

- Nuclear Overhauser Effect (NOE) Spectroscopy : Detect through-space interactions between methyl protons in solution.

- Molecular Mechanics (MM2) : Calculate energy-minimized conformers to map steric hindrance .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。